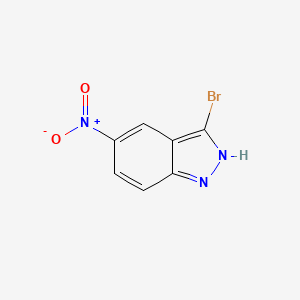

3-bromo-5-nitro-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTGRKBQTUKOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348776 | |

| Record name | 3-bromo-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67400-25-3 | |

| Record name | 3-bromo-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-3-bromoindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-bromo-5-nitro-1H-indazole from 5-nitroindazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-5-nitro-1H-indazole, a key intermediate in pharmaceutical and fine chemical manufacturing. The document details the direct bromination of 5-nitro-1H-indazole, presenting a high-yield process suitable for laboratory and potential industrial-scale production.

Reaction Overview

The synthesis involves the electrophilic substitution of bromine at the C3 position of the 5-nitro-1H-indazole ring. The reaction is carried out in N,N-dimethylformamide (DMF) as a solvent, which facilitates the reaction to proceed under mild conditions.[1] The overall reaction scheme is presented below:

Reaction Scheme:

Caption: General reaction scheme for the bromination of 5-nitro-1H-indazole.

Experimental Protocol

The following protocol is adapted from a patented synthesis process that reports a high yield of 95%.[1]

Materials:

-

5-nitro-1H-indazole

-

Bromine (Br₂)

-

N,N-dimethylformamide (DMF)

-

Activated carbon (gac)

-

EDTA

Equipment:

-

Three-necked reaction flask

-

Stirring apparatus

-

Dropping funnel

-

Nitrogen inlet

-

Thermometer

-

Cooling bath

-

Heating mantle with reflux condenser

-

Filtration apparatus

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, charge a three-necked reaction flask with 50 g of 5-nitro-1H-indazole.[1]

-

Solvent Addition: Add 500 ml of N,N-dimethylformamide (DMF) to the flask and begin stirring to dissolve the starting material. The recommended mass-to-volume ratio of 5-nitro-1H-indazole to DMF is between 1:9 and 1:11 (g/ml).[1]

-

Cooling: Cool the reaction mixture to -5°C using an appropriate cooling bath.[1]

-

Bromine Addition: Slowly add 55.8 g of bromine dropwise to the reaction mixture, ensuring the temperature is maintained at -5°C. After the addition is complete, continue to stir the mixture at 0 to -5°C for 1 hour.[1]

-

Warming and Incubation: Gradually warm the reaction mixture to a temperature between 35°C and 40°C. Maintain this temperature and continue stirring for 11 hours to ensure the reaction goes to completion.[1]

-

Purification:

-

Heat the reaction mixture to reflux to dissolve any remaining solids.

-

Add a suitable amount of activated carbon and EDTA to the solution and continue to reflux for 25-35 minutes.[1]

-

Perform a hot filtration to remove the activated carbon.

-

Transfer the filtrate to a clean reaction flask and cool to below 5°C.

-

Stir the cooled solution for 85-95 minutes to facilitate the precipitation of the product.[1]

-

Collect the solid product by filtration to obtain the final this compound.[1]

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the synthesis process.

| Parameter | Value | Reference |

| Starting Material | 5-nitro-1H-indazole | [1] |

| Reagent | Bromine (Br₂) | [1] |

| Solvent | N,N-dimethylformamide (DMF) | [1] |

| Ratio of Starting Material to Solvent | 1:9 to 1:11 (g/ml) | [1] |

| Bromine Addition Temperature | -5°C | [1] |

| Post-addition Stirring Temperature | 0 to -5°C | [1] |

| Post-addition Stirring Time | 1 hour | [1] |

| Reaction Incubation Temperature | 35°C to 40°C | [1] |

| Reaction Incubation Time | 11 hours | [1] |

| Purification Reflux Time | 25-35 minutes | [1] |

| Crystallization Temperature | < 5°C | [1] |

| Crystallization Time | 85-95 minutes | [1] |

| Total Yield | 95% | [1] |

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The described method provides an efficient and high-yielding pathway for the synthesis of this compound.[1] The use of readily available starting materials and mild reaction conditions makes this process advantageous for both academic research and potential industrial applications.[1] The detailed protocol and workflow diagrams presented in this guide are intended to facilitate the successful replication of this synthesis by qualified professionals in a laboratory setting.

References

characterization of 3-bromo-5-nitro-1H-indazole using NMR and mass spectrometry

This guide provides a comprehensive overview of the analytical characterization of 3-bromo-5-nitro-1H-indazole, a key intermediate in pharmaceutical and materials science research. The focus is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate and confirm the molecular structure of this compound. Detailed experimental protocols and data summaries are presented to assist researchers in its synthesis and quality control.

Spectroscopic Data Summary

The structural integrity of this compound was confirmed through ¹H NMR, ¹³C NMR, and mass spectrometry. The data presented below are consistent with the assigned structure.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.60 | d | ~2.0 |

| H-6 | ~8.25 | dd | ~9.0, 2.0 |

| H-7 | ~7.80 | d | ~9.0 |

| NH | ~14.5 (broad) | s | - |

Note: Predicted values based on spectral data of related nitroindazoles. The solvent is assumed to be DMSO-d₆.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | ~118.0 |

| C-3a | ~138.0 |

| C-4 | ~120.0 |

| C-5 | ~142.0 |

| C-6 | ~125.0 |

| C-7 | ~112.0 |

| C-7a | ~140.0 |

Note: Data referenced from P. Cohen-Fernandes, C. Erkelens, C.L. Habraken, ORG.MAGN.RES.,19,225(1982), obtained in DMSO solvent.[1]

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (amu) | Relative Intensity (%) |

| [M]⁺ | 240.9 / 242.9 | ~95 / 100 |

| [M-NO₂]⁺ | 194.9 / 196.9 | ~40 / 42 |

| [M-Br]⁺ | 162.0 | ~30 |

Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 amu. The exact mass of this compound is 240.948689 g/mol .[1]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 5-nitro-1H-indazole.[2]

Materials:

-

5-nitro-1H-indazole

-

N,N-Dimethylformamide (DMF)

-

Bromine

-

Nitrogen gas

Procedure:

-

Under a nitrogen atmosphere, dissolve 5-nitro-1H-indazole in DMF in a reaction flask. The mass-to-volume ratio of 5-nitro-1H-indazole to DMF is typically in the range of 1:9 to 1:11 (g/mL).[2]

-

Slowly add a solution of bromine dropwise to the DMF solution containing the starting material.

-

The reaction mixture is then heated to reflux.

-

After the reaction is complete, as monitored by an appropriate technique such as TLC, the mixture is cooled.

-

The product, this compound, is typically isolated by filtration. The reported yield for this process is high, often exceeding 95%.[2]

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[3][4]

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[3][4]

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. CN103570624A - Synthesis process of this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

An In-Depth Technical Guide on the 1H NMR Spectral Data of 3-bromo-5-nitro-1H-indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H NMR spectral data for 3-bromo-5-nitro-1H-indazole and its derivatives. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of these compounds in drug development and other chemical research fields.

Introduction to 3-bromo-5-nitro-1H-indazoles

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. The introduction of bromo and nitro groups to the indazole scaffold can significantly modulate their physicochemical properties and biological activities. Specifically, the this compound core is a key pharmacophore in the development of various therapeutic agents. Accurate interpretation of their 1H NMR spectra is crucial for structural elucidation and confirmation of synthesis.

1H NMR Spectral Data

The following table summarizes the available 1H NMR spectral data for this compound and a methylated derivative. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).

| Compound | Solvent | H4 (δ, mult., J) | H6 (δ, mult., J) | H7 (δ, mult., J) | Other Signals (δ, mult.) | Reference |

| This compound | DMSO-d6 | 8.75 (d, 2.2) | 8.20 (dd, 9.2, 2.2) | 7.90 (d, 9.2) | 14.5 (br s, NH) | Organic Magnetic Resonance, 1982, 19, 225 |

| 3-bromo-1-methyl-5-nitro-1H-indazole | - | - | - | - | - | [1] |

Note: Specific data for 3-bromo-1-methyl-5-nitro-1H-indazole was not available in the searched literature.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 5-nitro-1H-indazole.[1]

Materials:

-

5-nitro-1H-indazole

-

N,N-dimethylformamide (DMF)

-

Bromine

Procedure:

-

Dissolve 5-nitro-1H-indazole in DMF in a reaction vessel.

-

Slowly add a solution of bromine in DMF to the reaction mixture at a controlled temperature.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC).

-

Upon completion, quench the reaction and precipitate the product.

-

Isolate the crude product by filtration.

-

Purify the crude product by recrystallization from an appropriate solvent to obtain this compound.

1H NMR Spectroscopic Analysis

Instrumentation:

-

A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound derivative.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the 1H NMR spectrum using standard pulse sequences.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Visualization of Key Processes

The following diagrams illustrate the general structure of the 1H-indazole core and a typical workflow for the synthesis and characterization of its derivatives.

References

An In-depth Technical Guide to the Physical Properties of 3-bromo-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-bromo-5-nitro-1H-indazole, with a focus on its melting point and solubility. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this guide also furnishes detailed, standardized experimental protocols for the determination of these critical parameters. Furthermore, a detailed synthesis protocol is provided, offering a pathway for the compound's preparation in a laboratory setting.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 67400-25-3 | [1] |

| Molecular Formula | C₇H₄BrN₃O₂ | [1] |

| Molecular Weight | 242.03 g/mol | [1] |

| Melting Point | Data not available in literature | |

| Solubility | Data not available in literature |

Synthesis of this compound

A patented synthesis process outlines the preparation of this compound from 5-nitro-1H-indazole. This method reports a high yield and is suitable for industrial production.[2]

Synthesis Protocol

The synthesis involves the bromination of 5-nitro-1H-indazole in a solution of N,N-dimethylformamide (DMF).[2] The key steps are summarized below:

-

Reaction Setup: 50g of 5-nitro-1H-indazole is added to a three-necked reaction flask under a nitrogen atmosphere. 500ml of N,N-dimethylformamide (DMF) is then added, and the mixture is stirred.[2]

-

Cooling: The reaction system is cooled to -5°C.[2]

-

Bromination: While maintaining the temperature at -5°C, 55.8g of bromine is slowly added dropwise. After the addition is complete, the reaction is held at 0 to -5°C for one hour.[2]

-

Warming and Incubation: The reaction mixture is then slowly warmed to a temperature of 35-40°C and incubated at this temperature for 11 hours.[2]

-

Reaction Monitoring and Quenching: The reaction progress is monitored by high-performance liquid chromatography (HPLC) until the residual 5-nitro-1H-indazole is less than 0.16%. Once the reaction is complete, 300ml of water is added to the system, and it is cooled to below 10°C.[2]

-

Isolation of Crude Product: The resulting precipitate is filtered, and the filter cake is washed with 50ml of water to yield the crude product.[2]

-

Purification: The crude product is refluxed with activated carbon and EDTA, followed by hot filtration. The filtrate is then cooled to below 5°C and stirred for 85-95 minutes.[2]

-

Final Product: The solid is filtered to obtain the final this compound product with a total yield of 95%.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocols for Physical Property Determination

The following are detailed, generalized protocols that can be employed to determine the melting point and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to lower and broaden the melting range.

This is a common and accurate method for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the sample to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of the sample will be forced into the open end.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the sample to fall to the bottom. Repeat until a packed column of 2-3 mm in height is obtained.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Set the heating rate to a slow and steady 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid particle melts (the end of the melting range).

-

-

Reporting: The melting point should be reported as a range of these two temperatures. For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

Solubility Determination

The solubility of a compound in various solvents provides valuable information about its polarity and the types of intermolecular forces present.

This method provides a general assessment of a compound's solubility in a range of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the first test solvent to the test tube.

-

Mixing: Agitate the mixture vigorously for 30-60 seconds. A vortex mixer can be used for more consistent mixing.

-

Observation: Observe the mixture to determine if the solid has dissolved completely.

-

Soluble: The solid completely disappears, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat: Repeat steps 1-4 for each of the selected solvents in separate test tubes.

-

Reporting: Record the solubility of this compound in each solvent as soluble, partially soluble, or insoluble.

Caption: A logical workflow for the qualitative determination of solubility.

Conclusion

This technical guide has provided the available information on the physical properties of this compound. While experimentally determined data for its melting point and solubility are currently lacking in the literature, this document equips researchers with the necessary detailed protocols to determine these properties. The included synthesis protocol and workflow diagrams offer a clear path for the preparation and characterization of this compound, facilitating its further study and application in research and development.

References

Technical Guide: 3-Bromo-5-nitro-1H-indazole (CAS 67400-25-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-nitro-1H-indazole, identified by CAS number 67400-25-3, is a heterocyclic organic compound featuring an indazole core structure. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with a wide range of documented biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, serving as a valuable resource for professionals in research and drug development. While this specific molecule is primarily available as a research chemical and synthetic intermediate, the broader class of indazole derivatives has shown promise in various therapeutic areas.[1][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 67400-25-3 | [6] |

| Molecular Formula | C₇H₄BrN₃O₂ | [6] |

| Molecular Weight | 242.03 g/mol | [6] |

| Appearance | Powder or liquid | |

| Melting Point | 227-229 °C | |

| Boiling Point | 437.3 ± 25.0 °C (Predicted) | |

| Flash Point | 109.2 °C | |

| Density | 1.965 ± 0.06 g/cm³ (Predicted) | |

| Purity | Available in various purities, including ≥95% and ≥98% | |

| Storage Conditions | Store in an inert atmosphere at 2-8°C |

Synthesis Protocol

A documented method for the synthesis of this compound involves the bromination of 5-nitro-1H-indazole.[5] The following protocol is based on a patented synthesis process which reports a high yield.[5]

Materials:

-

5-nitro-1H-indazole

-

N,N-Dimethylformamide (DMF)

-

Bromine

-

Nitrogen gas

-

Activated carbon (gac)

-

EDTA

-

Standard laboratory glassware and equipment (three-necked flask, stirrer, dropping funnel, reflux condenser, filtration apparatus)

Procedure: [5]

-

Under a nitrogen atmosphere, add 50g of 5-nitro-1H-indazole to a three-necked reaction flask.

-

Add 500ml of N,N-dimethylformamide (DMF) to the flask and begin stirring.

-

Cool the reaction mixture to -5°C.

-

Slowly add 55.8g of bromine to the cooled mixture. After the addition is complete, maintain the temperature between 0°C and -5°C for 1 hour.

-

Gradually warm the reaction mixture to a temperature between 35°C and 40°C and maintain this temperature for 11 hours.

-

Heat the mixture to reflux to dissolve any remaining solids.

-

Add a suitable amount of activated carbon and EDTA and continue to reflux for 25-35 minutes.

-

Perform a hot filtration to remove the activated carbon.

-

Transfer the filtrate to a clean reaction flask and cool to below 5°C.

-

Stir the mixture for 85-95 minutes to allow for precipitation.

-

Filter the solid product, which is this compound.

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

Currently, there is limited publicly available information on the specific biological activities of this compound. Its primary role appears to be as a chemical intermediate in the synthesis of more complex molecules for research and drug discovery.[5]

The broader class of indazole derivatives, however, is well-established for its diverse pharmacological properties.[1][2][3] Numerous studies have highlighted the potential of substituted indazoles in various therapeutic areas, including:

-

Oncology: Many indazole derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3]

-

Anti-inflammatory: Certain indazoles have demonstrated anti-inflammatory properties.[4]

-

Antimicrobial and Antiparasitic: The indazole scaffold has been explored for the development of new antibacterial, antifungal, and antileishmanial agents.[1][7]

Given the presence of the indazole core, it is plausible that this compound could serve as a precursor for novel compounds with interesting biological profiles. Further research and screening are necessary to elucidate its specific activities.

Caption: Conceptual pathway of kinase inhibition by indazole derivatives.

Suppliers

This compound is available from a variety of chemical suppliers. Researchers should verify the purity and specifications from the respective supplier before purchase. A non-exhaustive list of suppliers includes:

-

AK Scientific, Inc.

-

Alfa Chemistry

-

BLD Pharm

-

CyclicPharma

-

Fisher Scientific[6]

-

Santa Cruz Biotechnology[6]

-

Sigma-Aldrich

-

Sunway Pharm Ltd[8]

Safety Information

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. General safety measures include working in a well-ventilated area, using personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.

Conclusion

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. CN103570624A - Synthesis process of this compound - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Bromo-1-methyl-5-nitro-1H-indazole - CAS:74209-25-9 - Sunway Pharm Ltd [3wpharm.com]

molecular structure and formula of 3-bromo-5-nitro-1H-indazole C7H4BrN3O2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-bromo-5-nitro-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide combines established information with predicted physicochemical and spectral properties based on analogous structures. Detailed experimental protocols for its synthesis are provided to facilitate further research and application. This document is intended to serve as a valuable resource for professionals engaged in the fields of chemical synthesis and pharmaceutical development.

Molecular Structure and Formula

The chemical compound this compound is a substituted indazole with the molecular formula C7H4BrN3O2 . Its structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. A bromine atom is substituted at the 3-position of the indazole ring, and a nitro group is attached at the 5-position.

Molecular Formula: C7H4BrN3O2

CAS Number: 67400-25-3[1]

Molecular Weight: 242.03 g/mol [1]

The structural formula of this compound is depicted below:

Physicochemical and Spectral Data

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | 150 - 180 °C | Based on melting points of similar substituted indazoles. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the aromatic structure and polar groups. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF). | The nitro and bromo groups increase polarity, but the bicyclic aromatic core limits water solubility. |

| pKa | 11.0 - 12.0 | Estimated for the N-H proton of the indazole ring. |

Table 2: Predicted Spectral Data

| Technique | Predicted Spectral Features |

| ¹H NMR | Aromatic protons (H-4, H-6, H-7) are expected in the range of δ 7.5-9.0 ppm. The N-H proton will likely appear as a broad singlet at δ > 10 ppm. |

| ¹³C NMR | Aromatic carbons are predicted to appear in the range of δ 110-150 ppm. The carbon bearing the bromo group (C-3) and the carbon bearing the nitro group (C-5) will be significantly influenced. |

| IR (Infrared) Spectroscopy | Characteristic peaks are expected for N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=C stretching (~1600 cm⁻¹), and strong asymmetric and symmetric stretching of the nitro group (~1530 and ~1350 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 241/243 (due to bromine isotopes). Fragmentation may involve the loss of the nitro group and bromine atom. |

Experimental Protocols

A detailed protocol for the synthesis of this compound has been described in the patent CN103570624A.[2] The synthesis involves the bromination of 5-nitro-1H-indazole.

Synthesis of this compound

Materials:

-

5-nitro-1H-indazole

-

Bromine

-

N,N-Dimethylformamide (DMF)

-

Nitrogen gas

-

Activated carbon

-

EDTA

Equipment:

-

Three-necked reaction flask

-

Stirrer

-

Dropping funnel

-

Thermometer

-

Reflux condenser

-

Filtration apparatus

Procedure: [2]

-

Under a nitrogen atmosphere, add 50 g of 5-nitro-1H-indazole to a three-necked reaction flask.

-

Add 500 ml of N,N-dimethylformamide (DMF) to the flask and begin stirring.

-

Cool the reaction mixture to -5 °C.

-

Slowly add 55.8 g of bromine to the reaction mixture via a dropping funnel, maintaining the temperature at -5 °C. After the addition is complete, continue stirring at 0 to -5 °C for 1 hour.

-

Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.

-

Heat the mixture to reflux to dissolve any remaining solids.

-

Add a suitable amount of activated carbon and EDTA and continue to reflux for 25-35 minutes.

-

Hot filter the mixture to remove the activated carbon.

-

Transfer the filtrate to a clean reaction flask and cool to below 5 °C.

-

Stir for 85-95 minutes to allow for precipitation.

-

Filter the solid product, which is the final this compound. The reported yield is 95%.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the indazole scaffold is a well-established privileged structure in medicinal chemistry.[3] Indazole derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer: Many indazole-containing compounds have been developed as kinase inhibitors for cancer therapy.

-

Anti-inflammatory: Certain indazole derivatives have shown potent anti-inflammatory properties.

-

Antimicrobial: The indazole nucleus is present in various compounds with antibacterial and antifungal activities.

-

Antiparasitic: Some nitroindazole derivatives have been investigated for their activity against parasites like Trypanosoma cruzi.[4]

The presence of a nitro group in the 5-position, as seen in this compound, is a common feature in bioactive compounds and can be crucial for their mechanism of action, sometimes involving bioreduction to reactive nitrogen species. The bromo-substituent at the 3-position can serve as a handle for further chemical modifications to explore structure-activity relationships and develop new therapeutic agents.

Given the pharmacological importance of the indazole core and the potential for the installed functional groups to modulate biological activity, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further biological screening of this compound is warranted to explore its specific activities.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for applications in drug discovery and development. This technical guide has provided a detailed overview of its molecular structure, predicted physicochemical and spectral properties, and a robust synthesis protocol. While experimental data for this specific molecule is currently scarce, the information compiled herein serves as a foundational resource for researchers and scientists. Further investigation into the experimental characterization and biological evaluation of this compound is highly encouraged to unlock its full potential in the pharmaceutical field.

References

- 1. scbt.com [scbt.com]

- 2. CN103570624A - Synthesis process of this compound - Google Patents [patents.google.com]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrophilic Bromination of 5-Nitro-1H-Indazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of 5-nitro-1H-indazole, a critical reaction in the synthesis of functionalized indazole derivatives for pharmaceutical applications. The document details the underlying reaction mechanism, regioselectivity, a validated experimental protocol, and quantitative data. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathway and experimental workflow, ensuring clarity for scientific professionals.

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system frequently found in biologically active compounds, including anti-inflammatory agents and protein kinase inhibitors. Chemical functionalization of the indazole ring is crucial for modulating the pharmacological properties of these molecules. Electrophilic substitution reactions, such as halogenation, are fundamental for introducing functional handles for further synthetic transformations.

5-nitro-1H-indazole is a common starting material, and its bromination is a key step in building more complex molecular architectures. The presence of the electron-withdrawing nitro group significantly influences the reactivity and regioselectivity of the indazole ring system. This guide focuses specifically on the electrophilic bromination of 5-nitro-1H-indazole, which regioselectively yields 3-bromo-5-nitro-1H-indazole. This transformation provides a valuable intermediate for drug discovery and development programs.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 5-nitro-1H-indazole proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The indazole ring system, while aromatic, exhibits varied electron density, which dictates the position of electrophilic attack.

Regioselectivity

The regioselectivity of the reaction is governed by the electronic properties of the substrate:

-

Indazole Ring Activation: In the indazole system, the C3 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.

-

Influence of the Nitro Group: The nitro group (-NO₂) at the C5 position is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. This deactivation significantly reduces the nucleophilicity of the benzene portion of the molecule, further favoring substitution on the pyrazole ring.

Consequently, the electrophilic bromine species will preferentially attack the C3 position, leading to the formation of this compound as the major product.

Step-by-Step Mechanism

The reaction can be dissected into three primary steps:

-

Generation of the Electrophile: While bromine (Br₂) is not strongly electrophilic, it can be polarized by a polar aprotic solvent like N,N-dimethylformamide (DMF), creating a potent electrophilic bromine source (δ⁺Br-Brδ⁻).

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the indazole ring, specifically at the C3 position, attacks the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

-

Deprotonation and Aromaticity Restoration: A weak base, such as the solvent (DMF) or the bromide ion (Br⁻) generated in the previous step, abstracts the proton from the C3 carbon. This restores the aromatic system and yields the final product, this compound.

Visualizations

The following diagrams illustrate the overall reaction, the detailed mechanism, and the experimental workflow.

Overall Reaction Scheme

Caption: Overall bromination reaction of 5-nitro-1H-indazole.

Electrophilic Substitution Mechanism

Caption: Mechanism of electrophilic bromination at the C3 position.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis of this compound, based on a literature-validated protocol.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 5-Nitro-1H-indazole | 50.0 | g | Starting material |

| Bromine (Br₂) | 55.8 | g | Brominating agent |

| Solvent | |||

| N,N-Dimethylformamide (DMF) | 500 | mL | Reaction solvent |

| Reaction Conditions | |||

| Initial Temperature | -5 | °C | For addition of bromine |

| Post-Addition Temperature | 0 to -5 | °C | Maintained for 1 hour post-addition |

| Main Reaction Temperature | 35 to 40 | °C | Maintained for 11 hours |

| Outcome | |||

| Product Yield | 95 | % | Isolated yield of this compound |

Experimental Protocol

This protocol is adapted from the synthesis process detailed in patent CN103570624A.

Materials and Equipment

-

5-Nitro-1H-indazole

-

Bromine

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized Water

-

Activated Charcoal

-

EDTA (Ethylenediaminetetraacetic acid)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Nitrogen gas inlet

-

Cooling bath (ice/salt or cryocooler)

-

Heating mantle

-

Büchner funnel and filtration apparatus

Procedure

-

Reaction Setup: In a three-neck flask under a nitrogen atmosphere, add 50 g of 5-nitro-1H-indazole.

-

Dissolution: Add 500 mL of DMF to the flask and begin stirring to dissolve the starting material.

-

Cooling: Cool the reaction mixture to -5 °C using an appropriate cooling bath.

-

Bromine Addition: Slowly add 55.8 g of bromine dropwise via the dropping funnel. Carefully monitor the temperature and maintain it between -5 °C and 0 °C throughout the addition.

-

Initial Stirring: After the bromine addition is complete, continue to stir the reaction mixture at -5 °C to 0 °C for 1 hour.

-

Warming and Reaction: Slowly warm the reaction mixture to 35-40 °C. Maintain this temperature and continue stirring for 11 hours. Monitor the reaction progress by TLC or HPLC if desired.

-

Purification (Recrystallization):

-

Transfer the crude product mixture to a larger flask.

-

Add 250 mL of water and 200 mL of ethanol.

-

Heat the mixture to reflux until all solids dissolve completely.

-

Add 1.5 g of activated charcoal and 1.0 g of EDTA. Continue to reflux for an additional 30 minutes.

-

While hot, filter the mixture to remove the activated charcoal.

-

Transfer the hot filtrate to a clean flask and cool to below 5 °C in an ice bath.

-

Stir the cooled filtrate for 90 minutes to ensure complete crystallization.

-

-

Isolation: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold water.

-

Drying: Dry the product under vacuum to obtain the final this compound. The expected yield is approximately 95%.

Conclusion

The electrophilic bromination of 5-nitro-1H-indazole is a high-yielding and highly regioselective reaction that exclusively furnishes the 3-bromo isomer. The strong deactivating effect of the C5-nitro group directs the electrophilic attack to the electron-rich C3 position of the pyrazole ring. The detailed protocol provided herein, utilizing bromine in DMF, offers a robust and scalable method for producing this valuable synthetic intermediate, achieving yields of up to 95%. This guide provides the necessary theoretical and practical information for researchers to successfully implement this transformation in a laboratory setting.

Regioselectivity in the Bromination of Substituted Indazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole and its derivatives are privileged heterocyclic scaffolds frequently found in a wide array of pharmacologically active compounds and functional materials. The introduction of a bromine atom onto the indazole core provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, making the regioselective bromination of substituted indazoles a critical process in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core principles governing the regioselectivity of indazole bromination, detailed experimental protocols for key reactions, and a summary of quantitative data to aid in the design and execution of synthetic strategies.

The indazole ring system is an aromatic heterocycle, and its bromination proceeds via an electrophilic aromatic substitution mechanism. The position of bromination is highly dependent on a delicate interplay of electronic and steric factors, which are influenced by the nature and position of substituents on the indazole ring, the choice of brominating agent, and the reaction conditions. Understanding these factors is paramount to achieving the desired regioselectivity and maximizing the yield of the target bromoindazole.

Factors Influencing Regioselectivity

The regioselectivity of the electrophilic bromination of substituted indazoles is primarily dictated by the electron density of the various carbon atoms in the indazole ring and the steric hindrance around these positions.

Electronic Effects

The indazole nucleus is an electron-rich heteroaromatic system. The nitrogen atoms influence the electron distribution within the ring. In general, the C3 position is electron-deficient due to the adjacent electron-withdrawing nitrogen atom, while the carbocyclic ring (positions C4 to C7) is more electron-rich. However, the reactivity of specific positions can be significantly modulated by substituents.

-

Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) and alkyl (-R) groups increase the electron density of the indazole ring, activating it towards electrophilic substitution. When present on the carbocyclic ring, they generally direct bromination to the ortho and para positions.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the ring, deactivating it towards electrophilic attack. They typically direct incoming electrophiles to the meta position relative to their own position.

Steric Effects

The steric bulk of both the substituents on the indazole ring and the brominating agent can influence the site of bromination. A bulky substituent may hinder the approach of the electrophile to adjacent positions, favoring substitution at more accessible sites.

Reaction Conditions

The choice of brominating agent, solvent, and temperature can also play a crucial role in determining the regioselectivity.

-

Brominating Agents: Common brominating agents include N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and molecular bromine (Br₂). The reactivity and steric bulk of these reagents can influence the outcome of the reaction.

-

Solvent: The polarity of the solvent can affect the reaction rate and selectivity.

-

Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, potentially altering the product distribution.

The interplay of these factors is visually summarized in the following diagram:

Caption: Key factors determining the regioselectivity of indazole bromination.

Data Presentation: Regioselective Bromination of Substituted Indazoles

The following tables summarize the quantitative data for the bromination of various substituted indazoles under different reaction conditions, highlighting the observed regioselectivity.

Table 1: Regioselective C3-Bromination of Substituted Indazoles

| Entry | Substrate | Brominating Agent | Conditions | Product(s) | Yield (%) | Reference |

| 1 | 1H-Indazole | DBDMH | EtOH, Na₂CO₃, Ultrasound, 40°C, 30 min | 3-Bromo-1H-indazole | 95 | [1][2] |

| 2 | 2-Phenyl-2H-indazole | DBDMH | EtOH, Na₂CO₃, Ultrasound, 40°C, 30 min | 3-Bromo-2-phenyl-2H-indazole | 93 | [1][2] |

| 3 | 1-Methyl-1H-indazole | DBDMH | EtOH, K₂CO₃, Ultrasound, 40°C, 30 min | 3-Bromo-1-methyl-1H-indazole | 91 | [1][2] |

| 4 | 5-Nitro-1H-indazole | NBS | DMF | 3-Bromo-5-nitro-1H-indazole | High | |

| 5 | 6-Nitro-1H-indazole | NBS | DMF | 3-Bromo-6-nitro-1H-indazole | High | |

| 6 | 2-(p-tolyl)-2H-indazole | NBS | EtOH, 50°C, 2h | 3-Bromo-2-(p-tolyl)-2H-indazole | 98 | [3][4] |

| 7 | 2-(4-methoxyphenyl)-2H-indazole | NBS | EtOH, 50°C, 2h | 3-Bromo-2-(4-methoxyphenyl)-2H-indazole | 95 | [3][4] |

| 8 | 2-(4-chlorophenyl)-2H-indazole | NBS | EtOH, 50°C, 2h | 3-Bromo-2-(4-chlorophenyl)-2H-indazole | 92 | [3][4] |

Table 2: Regioselective C7-Bromination of 4-Substituted 1H-Indazoles

| Entry | Substrate | Brominating Agent | Conditions | Product | Yield (%) | Reference |

| 1 | N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS (1.1 equiv) | DMF, 80°C | N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 84 | [5] |

| 2 | 4-Benzamido-1H-indazole | NBS | DMF, 80°C | 4-Benzamido-7-bromo-1H-indazole | Good | [5] |

Table 3: Regioselective Bromination of 2-Substituted Indazoles at C7 and C5/C7

| Entry | Substrate | Brominating Agent | Conditions | Product(s) | Isomer Ratio (C7:C5) | Total Yield (%) | Reference |

| 1 | 2-Phenyl-2H-indazole | Br₂ | Acetic Acid | 3-Bromo-, 3,5-Dibromo-, and 3,7-Dibromo-2-phenyl-2H-indazole | Mixture | Low selectivity | [3][4] |

| 2 | 2-Phenyl-2H-indazole | NBS (2.0 equiv) | H₂O, 95°C, 5h | 3,7-Dibromo-2-phenyl-2H-indazole | Major product | - | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key bromination reactions cited in this guide.

General Experimental Workflow

The following diagram illustrates a typical workflow for the bromination of a substituted indazole.

Caption: A generalized experimental workflow for indazole bromination.

Protocol 1: Ultrasound-Assisted C3-Bromination of 1H-Indazole with DBDMH[1][2]

Materials:

-

1H-Indazole

-

1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

-

Sodium Carbonate (Na₂CO₃)

-

Ethanol (EtOH)

-

Ultrasonic bath (40 kHz, 50 W)

Procedure:

-

To a reaction vessel, add 1H-indazole (0.2 mmol), DBDMH (0.2 mmol), and Na₂CO₃ (0.4 mmol).

-

Add ethanol (2.0 mL) to the vessel.

-

Place the reaction vessel in an ultrasonic bath and irradiate at 40°C for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-1H-indazole.

Protocol 2: Regioselective C3-Bromination of 2-Phenyl-2H-indazole with NBS[3][4]

Materials:

-

2-Phenyl-2H-indazole

-

N-Bromosuccinimide (NBS)

-

Ethanol (EtOH)

Procedure:

-

Dissolve 2-phenyl-2H-indazole (0.3 mmol) in ethanol (3.0 mL) in a round-bottom flask.

-

Add NBS (0.3 mmol) to the solution.

-

Stir the reaction mixture at 50°C for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent in vacuo.

-

The residue is purified by flash column chromatography to yield 3-bromo-2-phenyl-2H-indazole.

Protocol 3: Regioselective C7-Bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with NBS[5]

Materials:

-

N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide in DMF, add NBS (1.1 equivalents).

-

Heat the reaction mixture to 80°C.

-

Stir the mixture at this temperature and monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide.

Conclusion

The regioselective bromination of substituted indazoles is a powerful tool for the synthesis of valuable intermediates in drug discovery and materials science. A thorough understanding of the interplay between electronic effects, steric hindrance, and reaction conditions is essential for controlling the position of bromination. This guide provides a foundational understanding of these principles, supported by quantitative data and detailed experimental protocols, to enable researchers to rationally design and execute selective bromination reactions on the indazole scaffold. The continued development of novel and more selective bromination methods will undoubtedly further expand the synthetic utility of this important heterocyclic system.

References

- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Stability and Storage of 3-bromo-5-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the recommended stability and storage conditions for 3-bromo-5-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound in published literature, this document outlines best practices derived from the stability profiles of related nitroaromatic and indazole-based compounds. It includes recommended storage conditions, detailed protocols for forced degradation studies, and illustrative data to guide researchers in establishing a robust stability-indicating methodology. The guide also visualizes key experimental workflows and a relevant biological signaling pathway to provide a broader context for its application.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The stability of such a compound is a critical quality attribute that can impact its purity, potency, and safety profile throughout its lifecycle, from synthesis and storage to its incorporation into final drug products. Understanding the degradation pathways and establishing appropriate storage conditions are therefore paramount for ensuring reliable and reproducible research and development outcomes. This guide serves as a practical resource for scientists and researchers, offering a framework for assessing and controlling the stability of this compound.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on the general handling of nitroaromatic compounds and indazole derivatives.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and preserve long-term stability. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation, which can be a degradation pathway for nitroaromatic compounds. |

| Container | Tightly sealed, amber glass vial or light-resistant container | To protect from moisture and light, which can initiate hydrolytic and photolytic degradation. |

| Location | Dry, well-ventilated area | To prevent moisture absorption and ensure a safe storage environment. |

| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong bases | To avoid vigorous and potentially hazardous reactions that could compromise the compound's stability. |

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. The following protocols are generalized methodologies for conducting forced degradation studies on this compound.

Preparation of Stock Solution

A stock solution of this compound should be prepared at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol. This stock solution will be used for the subsequent stress conditions.

Stress Conditions

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with 0.1 M NaOH before analysis.

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with 0.1 M HCl before analysis.

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Run a control sample in parallel, wrapped in aluminum foil to protect it from light.

-

Place a thin layer of the solid compound in a petri dish.

-

Expose to 80°C in a stability chamber for 7 days.

Analytical Methodology

All stressed samples, along with a non-stressed control sample, should be analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A photodiode array (PDA) detector is recommended to assess peak purity. To identify the mass of the degradation products and propose their structures, the HPLC should be coupled to a mass spectrometer (LC-MS).

Illustrative Stability Data

The following table presents hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.

| Condition | Duration | Temperature | % Degradation (Hypothetical) | Potential Degradants |

| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 5-10% | Hydrolyzed indazole ring products |

| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 15-25% | Ring-opened products, potential displacement of bromide |

| Oxidative (3% H₂O₂) * | 24 hours | Room Temp | 10-20% | N-oxides, hydroxylated derivatives |

| Photolytic (UV light) | 24 hours | Room Temp | 20-30% | De-brominated products, rearranged isomers |

| Thermal (Solid State) | 7 days | 80°C | < 5% | Minor unspecified degradation products |

Visualizations

Signaling Pathway: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Nitroindazole-containing compounds have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme involved in the production of nitric oxide (NO) in the nervous system. The following diagram illustrates the potential mechanism of action of this compound as an nNOS inhibitor.

Caption: Inhibition of the nNOS signaling pathway by this compound.

Experimental Workflow: Forced Degradation Study

The following diagram outlines the general workflow for conducting a forced degradation study of this compound.

Caption: Workflow for a forced degradation study of this compound.

Logical Relationship: Stability Assessment and Drug Development

This diagram illustrates the logical relationship between stability assessment and key stages of the drug development process.

Caption: Relationship between stability assessment and drug development milestones.

Methodological & Application

Application Notes and Protocols: 3-bromo-5-nitro-1H-indazole as a Versatile Building Block for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-5-nitro-1H-indazole as a strategic starting material in the synthesis of medicinally relevant compounds. The indazole scaffold is a privileged structure in drug discovery, appearing in a variety of approved drugs and clinical candidates.[1] The presence of a bromo and a nitro group on the indazole core in this compound offers orthogonal chemical handles for diverse functionalization, making it a valuable building block for the construction of compound libraries targeting a range of biological targets, including protein kinases and poly(ADP-ribose) polymerase (PARP).

Key Applications in Medicinal Chemistry

The this compound scaffold is a precursor for the synthesis of potent enzyme inhibitors with applications in oncology and other therapeutic areas. The key to its utility lies in the sequential or strategic modification of the bromo and nitro functionalities. A common and highly valuable transformation is the conversion of the 3-bromo group to a 3-amino group, yielding 3-amino-5-nitro-1H-indazole. This intermediate is a cornerstone for the synthesis of various kinase and PARP inhibitors.

Case Study: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[2][3] The indazole core is a key pharmacophore in several potent PARP inhibitors, including the FDA-approved drug Niraparib.[4]

The 3-amino-indazole moiety serves as a crucial hinge-binding element, interacting with the active site of the PARP enzyme. The synthesis of Niraparib and other related PARP inhibitors often involves the coupling of a substituted indazole core with other cyclic fragments. While the reported large-scale syntheses of Niraparib may start from different precursors, a plausible and modular laboratory-scale synthesis can be envisioned starting from this compound. This approach allows for the introduction of diversity at various positions of the molecule.

Quantitative Data of Indazole-Based Inhibitors

The following table summarizes the inhibitory activities of selected indazole-containing compounds, highlighting the therapeutic potential of this scaffold.

| Compound Name/Reference | Target | IC50/EC50 | Cell Line/Assay Conditions |

| Niraparib (MK-4827) [5] | PARP-1 | 3.8 nM | Enzyme Assay |

| Niraparib (MK-4827) [5] | PARP-2 | 2.1 nM | Enzyme Assay |

| Niraparib (MK-4827) [5] | PARP activity | 4 nM | Whole Cell Assay |

| Compound 1c [6] | Antiproliferative | 0.041-33.6 µM | NCI-60 cell line panel |

| Compound 5 [7] | PARP-1 | 6.8 µM | Enzyme Assay |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented synthesis process and provides a high-yield method for the preparation of the title compound.[8]

Materials:

-

5-nitro-1H-indazole

-

N,N-Dimethylformamide (DMF)

-

Bromine

-

Ethanol

-

Activated carbon

-

EDTA

-

Nitrogen gas

-

Standard laboratory glassware and equipment

Procedure:

-

Under a nitrogen atmosphere, add 50 g of 5-nitro-1H-indazole to a three-necked reaction flask.

-

Add 500 ml of DMF to the flask and stir to dissolve the starting material.

-

Cool the reaction mixture to -5 °C using an appropriate cooling bath.

-

Slowly add 55.8 g of bromine dropwise to the reaction mixture, maintaining the temperature at -5 °C. After the addition is complete, continue stirring at 0 to -5 °C for 1 hour.

-

Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.

-

Monitor the reaction progress by HPLC until the residual 5-nitro-1H-indazole is less than 0.16%.

-

Upon completion, add water to the reaction mixture while cooling to below 10 °C to precipitate the product.

-

Filter the crude product and wash the filter cake with water.

-

Recrystallize the crude product from a 45-50% aqueous ethanol solution. Add activated carbon and EDTA during the reflux, and then hot filter.

-

Cool the filtrate to below 5 °C to crystallize the pure this compound.

-

Filter the purified product, wash with cold ethanol, and dry under vacuum. The expected yield is approximately 95%.

Protocol 2: Proposed Synthesis of 3-amino-5-nitro-1H-indazole

This proposed protocol is based on analogous transformations of similar substituted halo-aromatic compounds. The bromo group at the 3-position of the indazole is activated towards nucleophilic aromatic substitution.

Materials:

-

This compound

-

Ammonia (as a solution in a suitable solvent, e.g., 7N in methanol, or aqueous ammonia)

-

A suitable solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane)

-

Copper(I) catalyst (e.g., CuI) and a ligand (e.g., L-proline) (optional, for Buchwald-Hartwig amination)

-

Base (e.g., K2CO3 or Cs2CO3) (for catalyzed reactions)

-

Standard laboratory glassware for reactions under pressure (if necessary)

Procedure (Nucleophilic Aromatic Substitution):

-

In a pressure vessel, dissolve this compound in a suitable solvent like DMF.

-

Add an excess of ammonia solution.

-

Seal the vessel and heat the reaction mixture to a temperature between 100-150 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain 3-amino-5-nitro-1H-indazole.

Protocol 3: PARP-1 Inhibition Assay

This is a general protocol for evaluating the inhibitory activity of synthesized compounds against the PARP-1 enzyme.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1 (as a substrate)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB)

-

Synthesized inhibitor compounds

-

Assay buffer and wash buffer

Procedure:

-

Coat a streptavidin-coated microplate with biotinylated histone H1.

-

In a separate plate, prepare serial dilutions of the inhibitor compounds.

-

Add the PARP-1 enzyme, NAD+, and the inhibitor dilutions to the histone-coated plate.

-

Incubate the plate to allow the PARP-1 catalyzed poly(ADP-ribosyl)ation of histone H1 to occur.

-

Wash the plate to remove unbound reagents.

-

Add the anti-poly(ADP-ribose) antibody-HRP conjugate and incubate.

-

Wash the plate again and add the HRP substrate (TMB).

-

Stop the reaction with an appropriate stop solution and measure the absorbance at a suitable wavelength.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Synthetic Workflow from this compound

Caption: Synthetic utility of this compound.

PARP-1 Signaling Pathway in DNA Repair

Caption: Mechanism of action of PARP inhibitors.

References

- 1. scispace.com [scispace.com]

- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. parchem.com [parchem.com]

- 7. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-bromo-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 3-aryl-5-nitro-1H-indazoles via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This class of compounds holds significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.

Introduction

The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives demonstrating a wide array of biological activities. The functionalization of the indazole core, particularly at the C3 position, is a key strategy for modulating pharmacological properties. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds, enabling the synthesis of a diverse library of 3-aryl-1H-indazoles.

The resulting 3-aryl-5-nitro-1H-indazole derivatives are of particular interest as potential anticancer agents. The indazole core is found in several approved and investigational kinase inhibitors. The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by stress stimuli and play a crucial role in apoptosis, inflammation, and cellular proliferation. Dysregulation of the JNK signaling pathway has been implicated in various diseases, including cancer and neurodegenerative disorders. Notably, certain 3-aryl-5-nitro-1H-indazole derivatives have been investigated as potent JNK inhibitors, highlighting the therapeutic potential of this scaffold.

Data Presentation

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of 3-bromo-nitroindazoles with various arylboronic acids, based on microwave-assisted protocols which have proven effective for these substrates.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH | 120 | 1 | 30 |

| 2 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Toluene/EtOH | 140 | 1 | 67 |

| 3 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 | 1 | 78 |

| 4 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 | 1 | 75 |

| 5 | Pd(OAc)₂/PPh₃ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 | 1 | 72 |

| 6 | PdCl₂(PPh₃)₂ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 | 1 | 70 |

Data adapted from studies on 3-bromo-nitroindazoles under microwave irradiation.

Table 2: Suzuki-Miyaura Coupling of 3-Bromo-nitroindazoles with Various Boronic Acids

| Entry | Boronic Acid | Product | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenyl-5-nitro-1H-indazole | 100 | 69 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-nitro-1H-indazole | 60 | 78 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-5-nitro-1H-indazole | 120 | 75 |

| 4 | 4-Cyanophenylboronic acid | 4-(5-Nitro-1H-indazol-3-yl)benzonitrile | 120 | 72 |

| 5 | 4-Formylphenylboronic acid | 4-(5-Nitro-1H-indazol-3-yl)benzaldehyde | 120 | 70 |

| 6 | 2-Thienylboronic acid | 5-Nitro-3-(thiophen-2-yl)-1H-indazole | 90 | 76 |

| 7 | 3-Pyridinylboronic acid | 5-Nitro-3-(pyridin-3-yl)-1H-indazole | 150 | 66 |

Reaction Conditions: 3-bromo-nitroindazole (1 equiv.), boronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2 equiv.), 1,4-Dioxane/EtOH/H₂O, 140 °C, microwave irradiation. Yields are for isolated products.[1]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of 3-bromo-5-nitro-1H-indazole

This protocol is a representative procedure for the synthesis of 3-aryl-5-nitro-1H-indazoles.

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Ethanol (anhydrous)

-

Deionized water

-

Microwave reactor vials

-

Magnetic stir bars

Procedure:

-

To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).

-

Under a stream of inert gas (argon or nitrogen), add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add the solvent mixture of 1,4-dioxane, ethanol, and water (e.g., in a 7:2:1 ratio, 5 mL total volume).

-

Seal the vial securely with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at 140 °C for the time indicated in Table 2 (typically 60-150 minutes). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-aryl-5-nitro-1H-indazole.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Visualizations

Caption: Experimental workflow for the synthesis of 3-aryl-5-nitro-1H-indazoles.

Caption: JNK signaling pathway and the inhibitory action of 3-aryl-5-nitro-1H-indazoles.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-nitro-1H-indazole with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals